

Comparative Efficacy of Triazolopyridazine Herbicides: A Scientific Review

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Compound of Interest

| | |
|----------------|--|
| | 6-Chloro-3- |
| Compound Name: | phenyl[1,2,4]triazolo[4,3- B]pyridazine |
| Cat. No.: | B1194075 |

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal effects of triazolopyridazine derivatives, a class of synthetic herbicides that have garnered attention for their potential in weed management. This document summarizes key experimental findings, details the methodologies employed in these studies, and visualizes the underlying biochemical pathways to offer a comprehensive resource for professionals in agricultural science and herbicide development.

Herbicidal Efficacy of Triazolopyridazine Derivatives

Triazolopyridazine herbicides primarily function as inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^[1] This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.^[1] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to plant death. This mode of action is shared with other herbicide classes, such as sulfonylureas and imidazolinones.

Recent research has focused on the synthesis and evaluation of novel triazolopyridazine compounds for their herbicidal activity against a range of weed species. The data presented below summarizes the inhibitory effects of various 1,2,4-triazolo[4,3-a]pyridine derivatives, a subset of triazolopyridazines.

Table 1: Herbicidal Activity of 1,2,4-Triazolo[4,3-a]pyridine Derivatives against Various Weed Species

| Compound/Active Ingredient | Weed Species | Application Rate (g a.i./ha) | Inhibition (%) | Reference |
|---|---|------------------------------|----------------|-----------|
| 8-chloro-3-(4-propylphenyl)-[2] [3][4]-triazolo[4,3-a]pyridine | Echinochloa crus-galli (Barnyardgrass) | 150 | High | [2] |
| Setaria faberii (Giant Foxtail) | 150 | High | [2] | |
| Digitaria sanguinalis (Large Crabgrass) | 150 | High | [2] | |
| Brassica juncea (Brown Mustard) | 150 | High | [2] | |
| Amaranthus retroflexus (Redroot Pigweed) | 150 | High | [2] | |
| Eclipta prostrata (False Daisy) | 150 | High | [2] | |
| 22 Test Weeds (Broad Spectrum) | 37.5 | ~50 | [2] | |
| Compound 3d (a triazolopyrimidine-2-sulfonanilide) | Galium aparine (Cleavers) | 37.5 | Excellent | [4] |
| Cerastium arvense (Field Chickweed) | 37.5 | Excellent | [4] | |
| Chenopodium album (Common) | 37.5 | Excellent | [4] | |

Lambsquarters)

Amaranthus

retroflexus

(Redroot

Pigweed)

37.5

Excellent

[4]

Rumex acetosa

(Common Sorrel)

37.5

Excellent

[4]

Polygonum

humifusum

(Wireweed)

37.5

Moderate

[4]

Cyperus iria

(Rice Flatsedge)

37.5

Moderate

[4]

Eclipta prostrata

(False Daisy)

37.5

Moderate

[4]

Compounds 5-15

and 5-20 (2-

aroxyl-1,2,4-

triazolopyrimidin

es)

Descurainia

sophia

(Flixweed) - Wild

Type

0.9375

Moderate to

Good

[1]

Descurainia

sophia

(Flixweed) -

0.9375

Moderate to

Good

[1]

Resistant (P197L

mutation)

Compound B1 (a

pyridazine

derivative)

Echinochloa

crus-galli

(Barnyardgrass)

100 µg/mL

100

[5]

- Root

Echinochloa

crus-galli

(Barnyardgrass)

100 µg/mL

100

[5]

- Stem

| | | | |
|----------------------|----------------------|-----|---------------------|
| Portulaca | | | |
| oleracea (Common) | 100 $\mu\text{g/mL}$ | 100 | [5] |
| Purslane) - Root | | | |

| | | | |
|----------------------|----------------------|-----|---------------------|
| Portulaca | | | |
| oleracea (Common) | 100 $\mu\text{g/mL}$ | 100 | [5] |
| Purslane) - Stem | | | |

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the herbicidal effects of triazolopyridazine derivatives.

Whole-Plant Pot Bioassay for Herbicidal Efficacy

This protocol is designed to assess the pre- and post-emergence herbicidal activity of test compounds on various weed species under controlled greenhouse conditions.

1. Plant Material and Growth Conditions:

- Seeds of target weed species (e.g., *Echinochloa crus-galli*, *Amaranthus retroflexus*) are sown in plastic pots filled with a sterilized sandy loam soil.
- Pots are placed in a greenhouse maintained at approximately 25-30°C with a 12-hour photoperiod.
- Plants are watered daily to maintain adequate soil moisture.

2. Herbicide Application:

- Pre-emergence Application: Test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant (e.g., Tween-80) to the desired concentrations. The herbicide solutions are then sprayed evenly onto the soil surface one day after sowing.

- Post-emergence Application: Herbicide solutions are applied to the foliage of weeds at the 2-3 leaf stage.

3. Data Collection and Analysis:

- Herbicidal injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
- For quantitative analysis, the fresh weight of the aerial parts of the plants is measured at the end of the experiment.
- The Growth Rate 50 (GR50), the herbicide concentration required to inhibit plant growth by 50%, is calculated by fitting the data to a dose-response curve using appropriate statistical software.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the target enzyme, ALS.

1. Enzyme Extraction:

- Fresh young leaves of the target plant are homogenized in an extraction buffer.
- The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.

2. Enzyme Activity Assay:

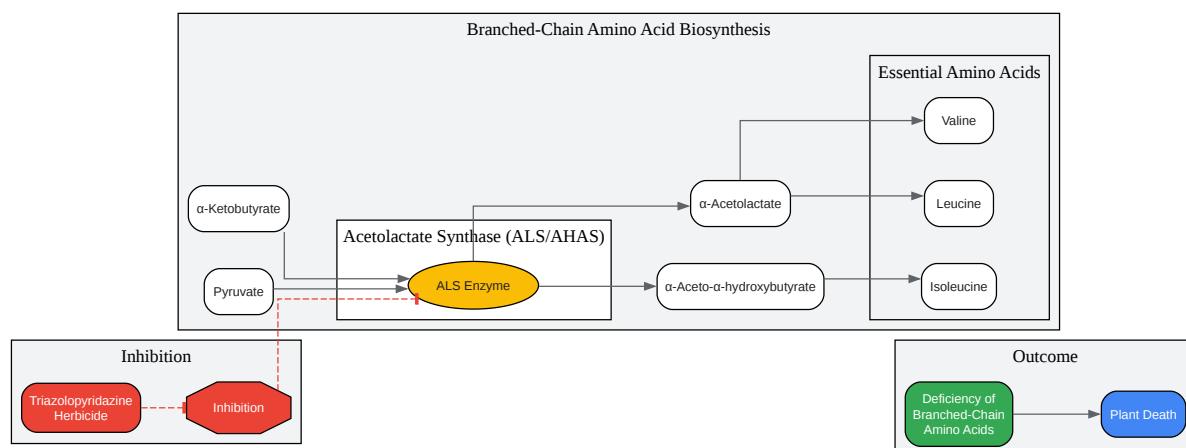
- The reaction mixture contains the enzyme extract, reaction buffer, and the test compound at various concentrations.
- The reaction is initiated by the addition of the substrate (pyruvate).
- The amount of acetolactate produced is determined colorimetrically.

3. Data Analysis:

- The percentage of ALS inhibition is calculated for each compound concentration relative to a control without the inhibitor.
- The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of ALS activity, is determined from a dose-response curve.

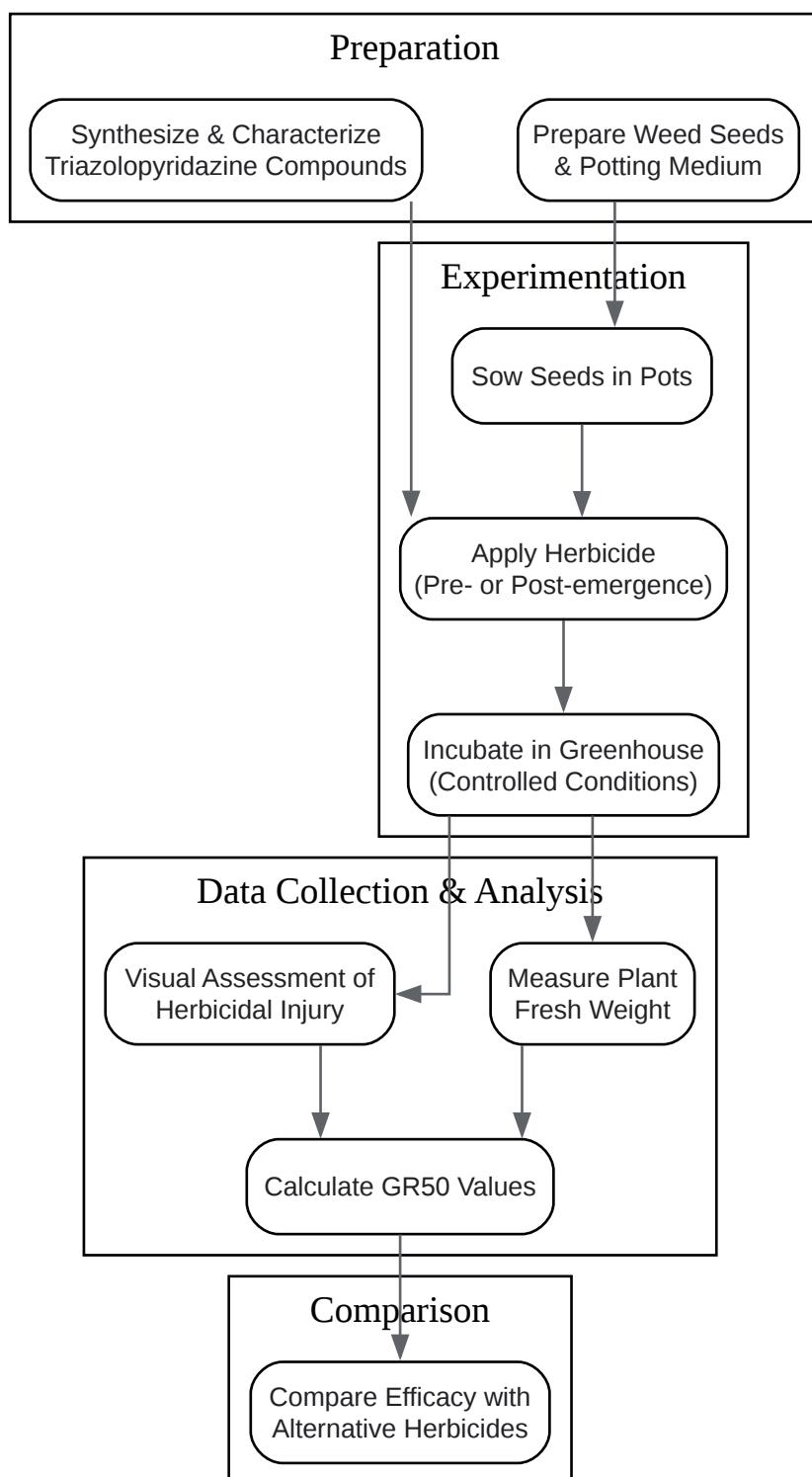
Visualizing the Mechanism of Action

The following diagrams illustrate the biochemical pathway targeted by triazolopyridazine herbicides and a typical experimental workflow for their evaluation.



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Caption: Mechanism of action of triazolopyridazine herbicides.

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Caption: Experimental workflow for herbicide efficacy testing.

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